AS2444697 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a key component in the signaling pathways of toll-like receptors and interleukin-1 receptors. This compound is being investigated for its potential therapeutic applications in various inflammatory diseases, including chronic kidney disease and autoimmune disorders. The development of AS2444697 reflects a growing interest in targeting IRAK4 as a means to modulate immune responses and treat conditions characterized by excessive inflammation .
AS2444697 is classified as a small molecule inhibitor with the chemical structure designated by the identifier 1287665-60-4. It is synthesized through organic chemistry techniques that involve constructing its complex molecular framework, which includes a pyrazole and an oxazole ring . The compound is sourced from various suppliers, including Sigma-Aldrich and MedchemExpress, indicating its availability for research purposes .
The synthesis of AS2444697 involves several key steps:
The synthesis typically employs standard organic reactions, including condensation reactions and cyclization processes. Specific reagents and conditions are optimized to maximize yield and purity. For instance, the reaction conditions may involve controlled temperatures and pH adjustments to facilitate the formation of desired intermediates before arriving at the final product .
AS2444697 features a complex molecular structure characterized by:
The molecular formula for AS2444697 is , and its molecular weight is approximately 240.26 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
AS2444697 primarily acts as an inhibitor in biochemical assays designed to assess its efficacy against IRAK4. The compound's mechanism involves competitive inhibition, where it binds to the active site of IRAK4, preventing substrate phosphorylation.
In vitro kinase assays are employed to evaluate AS2444697's inhibitory potency. These assays typically measure the phosphorylation of specific substrates in the presence of varying concentrations of AS2444697, allowing for determination of the half-maximal inhibitory concentration (IC50) values .
The mechanism of action for AS2444697 revolves around its role as an IRAK4 inhibitor:
Research indicates that AS2444697 demonstrates significant selectivity for IRAK4 over other kinases, which is crucial for minimizing off-target effects in therapeutic applications .
Relevant data regarding these properties can be obtained through standard characterization techniques such as differential scanning calorimetry or thermogravimetric analysis .
AS2444697 holds promise for various scientific uses, particularly in research focused on:
IRAK4 is a master regulator of innate immunity, acting as a critical node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 drives the formation of the myddosome complex, leading to downstream activation of NF-κB and MAPK pathways. This cascade results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1). Dysregulated IRAK4 signaling is implicated in:
Preclinical genetic studies validated IRAK4 as a target: IRAK4-knockout mice showed abolished TLR/IL-1R responses without compromising basal immunity, supporting the feasibility of pharmacological inhibition [2].
Early IRAK4 inhibitor discovery focused on ATP-competitive compounds. HTS campaigns screened >100,000 small molecules against recombinant human IRAK4 kinase domain. Key criteria included:
Initial hits featured a thiazole-carboxamide core (e.g., JH-1-25, a dual IRAK1/4 inhibitor [1]). While potent, these compounds lacked IRAK4 selectivity and exhibited poor pharmacokinetics. A breakthrough came from optimizing the benzamide linker and warhead, yielding reversible inhibitors with improved profiles. AS2444697 emerged from this chemotype, showing 30-fold selectivity for IRAK4 over IRAK1 (IRAK4 IC₅₀ = 21 nM; IRAK1 IC₅₀ > 600 nM) [4].
Table 1: Biochemical Profiling of Early IRAK4 Inhibitors
Compound | IRAK4 IC₅₀ (nM) | IRAK1 IC₅₀ (nM) | Selectivity (IRAK4:IRAK1) |
---|---|---|---|
JH-1-25 | 8 | 12 | 1:1.5 |
Lead Thiazole | 35 | 210 | 1:6 |
AS2444697 | 21 | >630 | 1:>30 |
To refine potency and drug-like properties, three key strategies were employed:
These modifications yielded AS2444697 with balanced properties:
The critical structural innovations distinguishing AS2444697 are:
Thiazole-to-Oxazole Conversion
Pyridine Methylation
Table 2: Pharmacological Effects of Structural Modifications in AS2444697
Modification | Chemical Change | Functional Impact |
---|---|---|
Thiazole → Oxazole | Heterocycle core swap | ↑ Selectivity (no JNK off-target) |
Pyridine Methylation | Addition of -CH₃ at C2 | ↑ Metabolic stability; ↑ Oral bioavailability |
THP Moiety | Cyclic ether at N1-pyrazole | ↑ Solubility; ↑ Cell permeability |
The final structure of AS2444697 (N-[3-carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide hydrochloride) integrates these elements to achieve potent (IC₅₀ = 21 nM), selective, and orally bioavailable IRAK4 inhibition [4].
AS2444697 demonstrated robust activity in disease models:
Table 3: In Vivo Efficacy of AS2444697 in 5/6 Nephrectomized Rats
Parameter | Control | AS2444697 (3 mg/kg BID) | Change vs. Control |
---|---|---|---|
Urinary Protein | 450 mg/day | 195 mg/day | ↓57%* |
Plasma Creatinine | 1.8 mg/dL | 1.1 mg/dL | ↓39%* |
Glomerulosclerosis | Severe | Moderate | ↓50%* |
p < 0.01 vs. control; BID = twice daily [3] |
These data positioned AS2444697 as a tool compound for studying IRAK4-dependent pathologies and a template for clinical candidates like emavusertib [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7